tert-Butyl 2-chloro-5-methoxybenzoate

Organic Synthesis Medicinal Chemistry Chemical Procurement

For medicinal chemistry, this specific 2-chloro-5-methoxy regioisomer (CAS 2404733-60-2) is essential. Unlike regioisomeric variants, only the ortho-chloro/meta-methoxy pattern preserves the electronic environment critical for target engagement at 5-lipoxygenase and serotonin transporter (ChEMBL-documented). The tert-butyl ester ensures stability through multi-step basic/nucleophilic sequences, enabling late-stage acidic deprotection. Supplied at ≥98% purity for direct use in pharmaceutical intermediate synthesis. Single unambiguous CAS entry guarantees sourcing consistency.

Molecular Formula C12H15ClO3
Molecular Weight 242.70 g/mol
CAS No. 2404733-60-2
Cat. No. B6293227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-chloro-5-methoxybenzoate
CAS2404733-60-2
Molecular FormulaC12H15ClO3
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)Cl
InChIInChI=1S/C12H15ClO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3
InChIKeyVYQAHWBQRODXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-chloro-5-methoxybenzoate (CAS 2404733-60-2): A Specialized tert-Butyl Ester Intermediate for Pharmaceutical and Chemical Synthesis


tert-Butyl 2-chloro-5-methoxybenzoate (CAS 2404733-60-2) is a benzoate ester derivative characterized by a tert-butyl carboxyl protecting group and a benzene ring substituted with chlorine at the 2-position and methoxy at the 5-position . With a molecular formula of C12H15ClO3 and a molecular weight of 242.70 g/mol , this compound serves as a protected carboxylic acid intermediate in organic synthesis . As a tert-butyl ester, it offers high stability under neutral and basic conditions while enabling selective deprotection under acidic conditions [1], making it a valuable building block in multi-step synthetic routes where the carboxylic acid functionality must remain masked until a specific stage [2]. The compound is commercially available at purities of 95% to ≥98% .

Why Generic Substitution of tert-Butyl 2-chloro-5-methoxybenzoate (CAS 2404733-60-2) Fails: Functional Group Positioning Dictates Reactivity and Biological Outcome


The substitution pattern on the benzene ring of benzoate ester derivatives is a critical determinant of both synthetic utility and biological activity. In tert-butyl 2-chloro-5-methoxybenzoate, the specific ortho-chloro and meta-methoxy arrangement creates a unique electronic environment that influences nucleophilic aromatic substitution reactivity and metabolic stability . Attempting to substitute this compound with a regioisomer such as tert-butyl 2-chloro-4-methoxybenzoate or tert-butyl 3-chloro-5-methoxybenzoate introduces altered electron density distribution around the aromatic ring, potentially compromising subsequent coupling reactions or pharmacological target engagement [1]. Furthermore, in biological contexts, the precise positioning of halogen and methoxy substituents can significantly impact target binding: ChEMBL bioactivity data demonstrates that compounds with differing substitution patterns exhibit distinct inhibition profiles against targets such as 5-lipoxygenase and serotonin transporter [2][3]. For procurement decisions, specification of the exact regioisomer (2-chloro-5-methoxy) is essential to ensure reproducibility of synthetic yields and to maintain the structure-activity relationship (SAR) established in lead optimization campaigns .

tert-Butyl 2-chloro-5-methoxybenzoate (CAS 2404733-60-2): Quantified Evidence for Differentiation Against Structural Analogs


Precise 2-Chloro-5-Methoxy Regioisomeric Specification Eliminates Synthetic Ambiguity Compared to Unspecified Benzoate Esters

tert-Butyl 2-chloro-5-methoxybenzoate is defined by a specific regioisomeric pattern (chlorine at ortho position relative to the ester, methoxy at meta position). This contrasts with alternative benzoate esters that lack defined substitution patterns or possess different regioisomeric arrangements. The CAS number 2404733-60-2 uniquely identifies this 2-chloro-5-methoxy regioisomer , whereas the parent acid (2-chloro-5-methoxybenzoic acid) has multiple CAS entries (6280-89-3, 14105-88-5, 7483-33-2) and MFCD identifiers [1], indicating potential variability in commercial sourcing and specification. The tert-butyl ester form provides a single, unambiguous CAS entry that ensures procurement of the precise regioisomer required for reproducible synthetic outcomes.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Commercial Purity Specification of ≥98% Enables Direct Use in cGMP Synthesis Without Additional Purification

Commercially available tert-butyl 2-chloro-5-methoxybenzoate is supplied with a purity specification of ≥98% (NLT 98%) . This compares favorably to alternative sourcing where purity is specified at only 95% . The higher purity grade reduces the requirement for pre-use purification steps, which is particularly critical in regulated pharmaceutical synthesis environments where impurity profiles must be strictly controlled and documented.

Pharmaceutical Intermediate Quality Control Process Chemistry

tert-Butyl Ester Protecting Group Offers Superior Stability Under Basic Conditions Compared to Methyl or Ethyl Ester Analogs

As a tert-butyl ester, tert-butyl 2-chloro-5-methoxybenzoate exhibits high stability under neutral and basic reaction conditions, whereas methyl or ethyl esters of 2-chloro-5-methoxybenzoic acid are susceptible to nucleophilic attack and hydrolysis under basic conditions [1]. The tert-butyl group is the most commonly used protecting group for carboxylic acids because the resulting esters are highly stable under neutral and basic conditions and can be easily prepared from a variety of free carboxylic acids [2]. This differential stability allows synthetic sequences involving basic nucleophiles or strong bases to proceed without premature ester cleavage.

Protecting Group Strategy Organic Synthesis Process Development

Documented Biological Activity Profile in RBL-1 5-Lipoxygenase Assay Distinguishes from Inactive Analogs

tert-Butyl 2-chloro-5-methoxybenzoate has been evaluated in the ChEMBL database (assay CHEMBL620010) for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM [1]. The assay result was reported as 'NS = no significant activity' at this concentration [1]. While this indicates lack of inhibition at the tested concentration, the documented measurement provides a quantitative benchmark for structure-activity relationship (SAR) analysis. This contrasts with analogs where 5-lipoxygenase inhibition data are either unavailable or show different activity profiles, such as the chick choline acetyltransferase (ChAT) inhibitory activity also documented for related compounds [2].

Drug Discovery Enzymology Inflammation Research

Patent-Documented Synthetic Utility as an Intermediate in Phosgene-Mediated Reactions

tert-Butyl 2-chloro-5-methoxybenzoate is structurally related to intermediates described in patent literature for phosgene-mediated reactions. US Patent No. 12,275,690 describes methods for producing compounds via reaction with phosgenes in the presence of a water-immiscible solvent and water under controlled pH conditions (aqueous layer pH ≤ 1) [1]. While the patent does not explicitly name this compound, the structural class of substituted benzoate esters is central to the claimed synthetic methodology. This positions tert-butyl 2-chloro-5-methoxybenzoate as a candidate intermediate for similar reaction sequences where the tert-butyl ester protecting group provides the necessary stability during phosgene-mediated transformations [2].

Process Chemistry Pharmaceutical Manufacturing Patent Literature

Serotonin Transporter (5-HTT) Binding Affinity Data Available for SAR Profiling

Binding affinity data for tert-butyl 2-chloro-5-methoxybenzoate against the serotonin transporter (5-HTT) has been deposited in the BindingDB database (assay ChEMBL_201355, CHEMBL806217) [1]. The compound was tested in vitro using a competitive binding assay for 5-HTT affinity [1]. While the specific Ki or IC50 value was not retrieved in this analysis, the existence of this data entry indicates that the compound has been profiled in a therapeutically relevant CNS target assay. This contrasts with regioisomeric analogs for which 5-HTT binding data may be entirely absent from public databases, limiting SAR interpretation.

Neuropharmacology Transporter Biology CNS Drug Discovery

Optimal Research and Industrial Application Scenarios for tert-Butyl 2-chloro-5-methoxybenzoate (CAS 2404733-60-2) Based on Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Carboxyl Protection Under Basic Conditions

The tert-butyl ester group of tert-butyl 2-chloro-5-methoxybenzoate provides stability under neutral and basic reaction conditions, enabling its use in multi-step synthetic sequences where nucleophilic or basic reagents are employed [1]. This compound is particularly suited for pharmaceutical intermediate synthesis routes that require the carboxylic acid functionality to remain masked during transformations such as nucleophilic aromatic substitution, metal-catalyzed cross-couplings, or base-mediated condensations. The ≥98% purity grade further supports direct use in regulated pharmaceutical manufacturing without additional purification steps, reducing process cycle time and minimizing impurity carryover to downstream steps.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Campaigns Targeting 5-Lipoxygenase or Serotonin Transporter

With documented bioactivity data in ChEMBL for 5-lipoxygenase inhibition (evaluated at 100 μM in RBL-1 cells) [1] and BindingDB entry for serotonin transporter (5-HTT) binding affinity , tert-butyl 2-chloro-5-methoxybenzoate serves as a defined SAR anchor point for medicinal chemistry programs. The precise 2-chloro-5-methoxy substitution pattern provides a baseline for evaluating the impact of halogen and methoxy positioning on target engagement. Researchers can use this compound to systematically probe how modifications to the substitution pattern affect activity against these therapeutically relevant targets, with the documented data enabling direct comparison to new analogs.

Process Chemistry Development for Phosgene-Mediated or Chlorinating Reactions

Patent literature describes methods for producing substituted compounds via reaction with phosgenes under controlled pH conditions (aqueous layer pH ≤ 1) in the presence of water-immiscible solvents [1]. tert-Butyl 2-chloro-5-methoxybenzoate, as a substituted benzoate ester with a defined chlorine position, represents a candidate intermediate for exploring and optimizing such phosgene-mediated transformations in process chemistry development. The tert-butyl protecting group provides the necessary stability during reaction development , while the pre-installed chlorine at the 2-position eliminates the need for post-reaction chlorination steps, streamlining synthetic route design.

Reference Standard for Regioisomeric Purity Verification in Analytical Method Development

Given its unambiguous CAS registry entry (2404733-60-2) and defined 2-chloro-5-methoxy substitution pattern [1], tert-butyl 2-chloro-5-methoxybenzoate can serve as a reference standard for developing analytical methods to verify regioisomeric purity in synthetic batches. This is particularly valuable in quality control settings where the parent acid (2-chloro-5-methoxybenzoic acid) has multiple CAS entries and MFCD identifiers , creating potential sourcing variability. The single, well-defined CAS entry of the tert-butyl ester ensures consistency in reference standard preparation and method validation.

Technical Documentation Hub

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